molecular formula C24H24ClN3O3 B13359874 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol

Cat. No.: B13359874
M. Wt: 437.9 g/mol
InChI Key: FYCJCBONGVLZSM-UHFFFAOYSA-N
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Description

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,2-a]pyridine core.

Preparation Methods

The synthesis of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol can be achieved through several synthetic routes. One common method involves the condensation of heterocyclic amines with active electrophiles in the presence of a base. For example, 2-aminopyridine can be reacted with N,N-dimethylformamide dimethyl acetate to produce an intermediate, which is then condensed with electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot synthesis provides a convenient and efficient approach to obtaining the desired imidazo[1,2-a]pyridine derivatives.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol include other imidazo[1,2-a]pyridine derivatives, such as:

Properties

Molecular Formula

C24H24ClN3O3

Molecular Weight

437.9 g/mol

IUPAC Name

4-[6-chloro-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C24H24ClN3O3/c1-14(2)15-5-8-18(9-6-15)26-24-22(27-21-10-7-17(25)13-28(21)24)16-11-19(30-3)23(29)20(12-16)31-4/h5-14,26,29H,1-4H3

InChI Key

FYCJCBONGVLZSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

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